

physical properties of cis-2-Chlorocyclohexanol

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Compound of Interest

Compound Name: 2-Chlorocyclohexanol

Cat. No.: B073132

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An In-depth Technical Guide to the Physical Properties of cis-**2-Chlorocyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-**2-Chlorocyclohexanol** is a halogenated cyclic alcohol of significant interest in organic synthesis and as a potential building block in the development of pharmaceutical compounds. Its stereochemistry, with the chloro and hydroxyl groups on the same side of the cyclohexane ring, dictates its physical properties and reactivity. This technical guide provides a comprehensive overview of the core physical properties of cis-**2-Chlorocyclohexanol**, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physical and Chemical Properties

The physical properties of cis-**2-Chlorocyclohexanol** are summarized in the table below. These properties are crucial for its handling, purification, and use in synthetic applications.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ ClO	[1][2]
Molecular Weight	134.60 g/mol	[1][2]
Appearance	Not specified in search results	
Melting Point	310 K (approximately 37 °C)	[1]
Boiling Point	Not specified in search results	
Density	Not specified in search results	
Refractive Index	Not specified in search results	
Solubility	Quantitative data not available in search results. Expected to be soluble in polar organic solvents.	
CAS Number	16536-58-6	[1]

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of **cis-2-Chlorocyclohexanol**.

Infrared (IR) Spectroscopy

The IR spectrum of **cis-2-Chlorocyclohexanol** is expected to exhibit characteristic absorption bands for its functional groups:

- **O-H Stretch:** A strong, broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
- **C-H Stretch:** Absorption bands in the 3000-2850 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.
- **C-O Stretch:** A strong band in the 1260-1050 cm⁻¹ range, indicative of the carbon-oxygen single bond.

- C-Cl Stretch: A band in the 800-600 cm^{-1} region, which can be characteristic of the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **cis-2-Chlorocyclohexanol** were not found in the search results, the expected chemical shifts in ^1H and ^{13}C NMR spectra can be predicted based on its structure.

- ^1H NMR Spectrum:
 - CH-OH proton: A signal between 3.5 and 4.5 ppm, which would likely be a multiplet due to coupling with adjacent protons. The chemical shift of the hydroxyl proton itself is variable and may appear as a broad singlet.
 - CH-Cl proton: A multiplet expected to be in the range of 3.5 to 4.5 ppm, shifted downfield due to the electronegativity of the chlorine atom.
 - Cyclohexane ring protons (CH_2): A complex series of multiplets between 1.2 and 2.5 ppm.
- ^{13}C NMR Spectrum:
 - C-OH carbon: A signal in the range of 65-80 ppm.
 - C-Cl carbon: A signal in the range of 50-65 ppm.
 - Cyclohexane ring carbons (CH_2): Signals in the 20-40 ppm range.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **cis-2-Chlorocyclohexanol** would show the molecular ion peak and various fragmentation patterns.^{[1][3]}

- Molecular Ion (M^+): A peak at $m/z = 134$ and an isotope peak at $m/z = 136$ (approximately one-third the intensity of the M^+ peak) due to the presence of the ^{37}Cl isotope.
- Key Fragmentation Patterns:

- Loss of H₂O: A peak at $m/z = 116$, resulting from the dehydration of the molecular ion.
- Loss of Cl: A peak at $m/z = 99$ from the cleavage of the C-Cl bond.
- Loss of HCl: A peak at $m/z = 98$.
- Alpha-cleavage: Fragmentation adjacent to the hydroxyl group.
- Other smaller fragments corresponding to the further breakdown of the cyclohexane ring.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of **cis-2-Chlorocyclohexanol**.

Melting Point Determination

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

- A small, finely powdered sample of **cis-2-Chlorocyclohexanol** is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

Procedure:

- A sample of **cis-2-Chlorocyclohexanol** (a few mL) is placed in the distillation flask along with a boiling chip.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This stable temperature is the boiling point at the recorded atmospheric pressure.

Density Measurement

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat.

Procedure:

- The empty, clean, and dry pycnometer is weighed accurately.
- The pycnometer is filled with distilled water and placed in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is weighed again.
- The process is repeated with **cis-2-Chlorocyclohexanol**.
- The density is calculated using the formula: $\text{Density} = (\text{mass of substance}) / (\text{mass of an equal volume of water}) \times \text{density of water at that temperature}$.

Refractive Index Measurement

Apparatus: Abbe refractometer, constant temperature water bath.

Procedure:

- The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

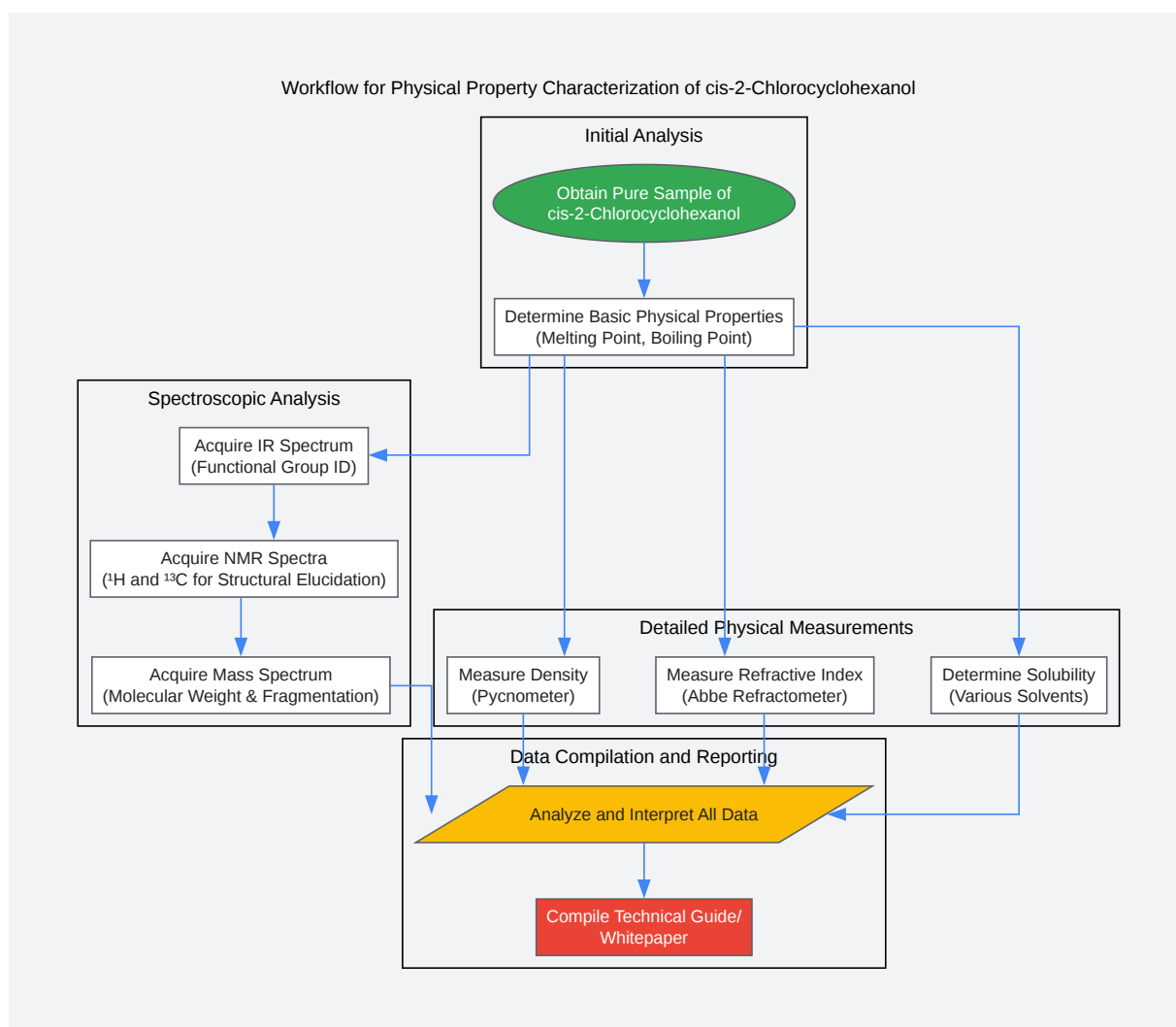
- A few drops of the **cis-2-Chlorocyclohexanol** sample are placed on the prism of the refractometer.
- The prism is closed, and the sample is allowed to reach a constant temperature, typically 20 °C, by circulating water from a water bath.
- The light source is adjusted, and the telescope is focused until the borderline between the light and dark fields is sharp.
- The compensator is adjusted to remove any color fringes.
- The refractive index is read from the scale.

Spectroscopic Analysis

- **IR Spectroscopy:** A drop of the liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.
- **NMR Spectroscopy:** A small amount of the sample (5-25 mg for ^1H , 50-100 mg for ^{13}C) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The tube is then placed in the NMR spectrometer to acquire the spectrum.
- **Mass Spectrometry:** A dilute solution of the sample is injected into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization and analysis.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a compound like **cis-2-Chlorocyclohexanol**.



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Caption: Logical workflow for the characterization of cis-**2-Chlorocyclohexanol**.

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